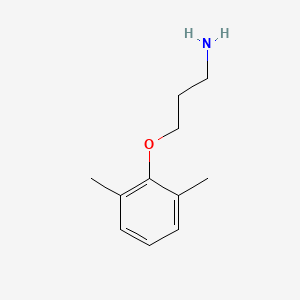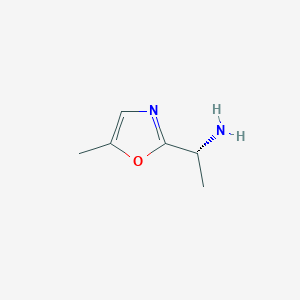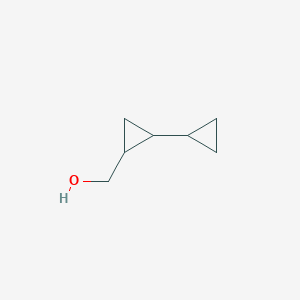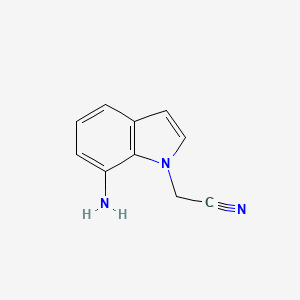
2-(7-Amino-1H-indol-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Amino-1H-indol-1-yl)acetonitrile is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them a crucial area of study in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2-(7-Amino-1H-indol-1-yl)acetonitrile typically involves the reaction of indole derivatives with various reagents. One common method includes the reaction of 7-aminoindole with acetonitrile under specific conditions. The reaction is often catalyzed by palladium(II) acetate in the presence of a bidentate ligand and a soluble base like triethylamine, under reflux in a toluene/acetonitrile mixture . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-(7-Amino-1H-indol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents and conditions used in these reactions include acids, bases, and various solvents like methanol, ethanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(7-Amino-1H-indol-1-yl)acetonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Due to its biological activities, this compound is explored for potential therapeutic applications in treating various diseases.
Wirkmechanismus
The mechanism of action of 2-(7-Amino-1H-indol-1-yl)acetonitrile involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
2-(7-Amino-1H-indol-1-yl)acetonitrile can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
What sets this compound apart is its unique structure, which allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C10H9N3 |
|---|---|
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
2-(7-aminoindol-1-yl)acetonitrile |
InChI |
InChI=1S/C10H9N3/c11-5-7-13-6-4-8-2-1-3-9(12)10(8)13/h1-4,6H,7,12H2 |
InChI-Schlüssel |
CXZZMPPQMAOWFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)N(C=C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13158890.png)
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B13158894.png)
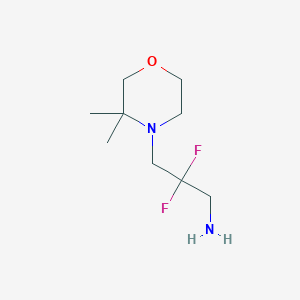
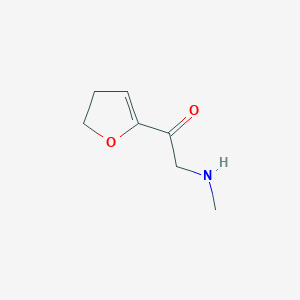
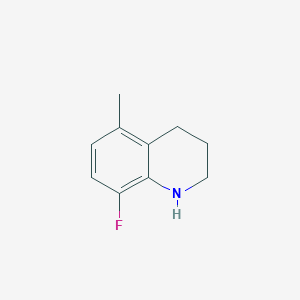

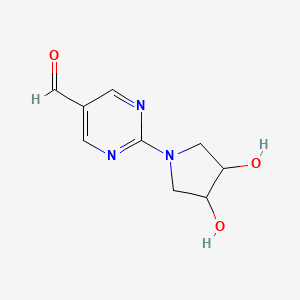
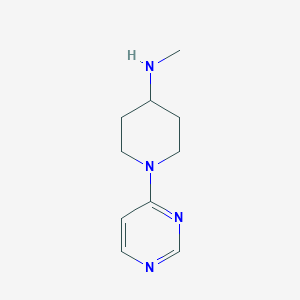
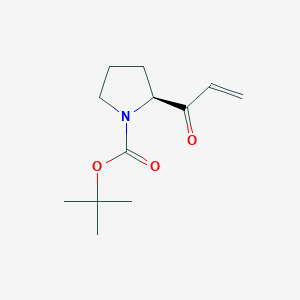
![1-[2-(Morpholin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13158927.png)
